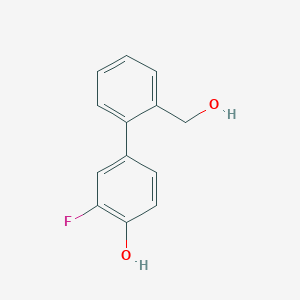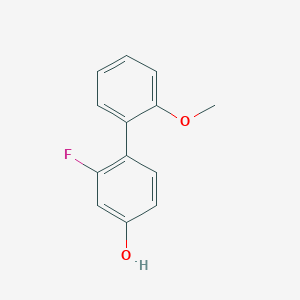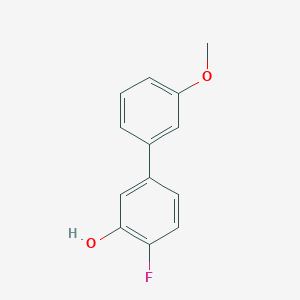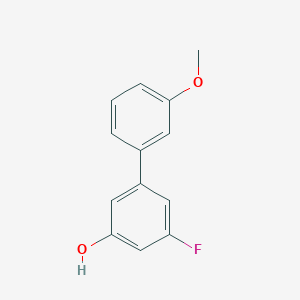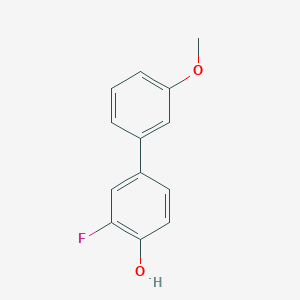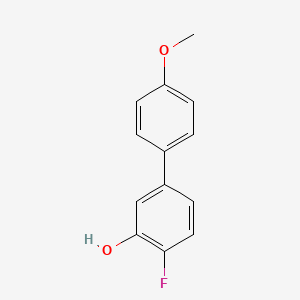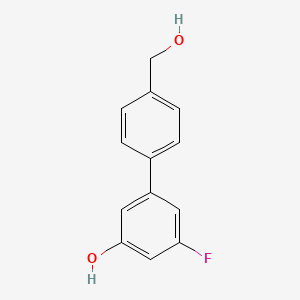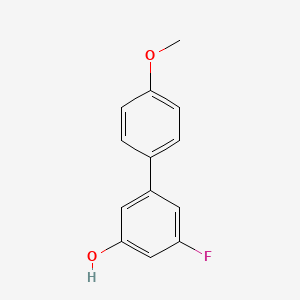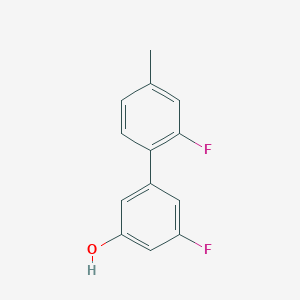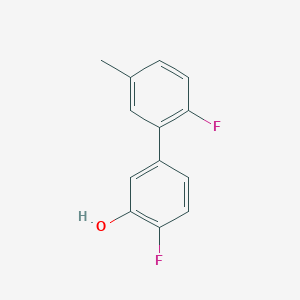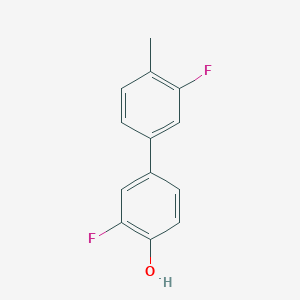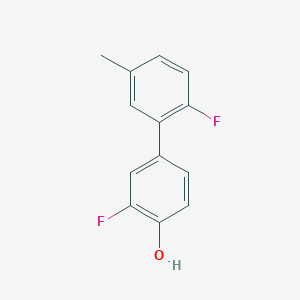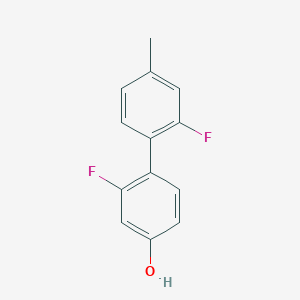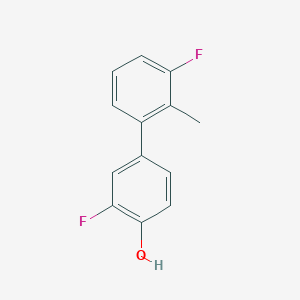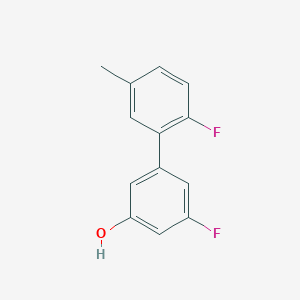
3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% (3-F5MPP95) is an important fluorinated aromatic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular formula of C9H9FO2. 3-F5MPP95 is a versatile compound, used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a reagent for the determination of certain compounds.
作用机制
The mechanism of action of 3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as a catalyst in certain chemical reactions by activating the substrate molecules and facilitating the formation of the desired product. Furthermore, the compound has been found to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% are not fully understood. However, the compound has been found to have anti-inflammatory and antifungal properties. Additionally, the compound has been found to inhibit the production of certain inflammatory mediators, such as prostaglandins and leukotrienes. Furthermore, the compound has been found to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
The main advantage of using 3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% in laboratory experiments is its versatility. The compound can be used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a reagent for the determination of certain compounds. Additionally, the compound has been found to have anti-inflammatory and antifungal properties. However, the compound can be toxic if handled improperly, and it should be used with caution in laboratory experiments.
未来方向
The potential future directions for 3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% are numerous. The compound could be used in the development of new pharmaceuticals, such as anti-inflammatory agents and antifungal agents. Additionally, the compound could be used in the synthesis of novel heterocyclic compounds, such as quinolines, indoles, and pyridines. Furthermore, the compound could be used to develop new catalysts for chemical reactions. Finally, the compound could be used to develop new methods for the determination of certain compounds.
合成方法
3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% can be synthesized from commercially available starting materials, such as 2-fluoro-5-methylphenol and 3-fluorophenol. The synthesis involves a two-step process, beginning with the reaction of 2-fluoro-5-methylphenol and 3-fluorophenol in a basic medium, such as sodium hydroxide. This reaction leads to the formation of 3-fluoro-5-methylphenol, which is then reacted with a fluorinating agent, such as trifluoromethanesulfonic anhydride (TFMS). This reaction leads to the formation of 3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95%, which can then be isolated and purified.
科学研究应用
3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a reagent for the determination of certain compounds. Additionally, it has been used in the synthesis of various heterocyclic compounds, such as quinolines, indoles, and pyridines. 3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% has also been used in the synthesis of various pharmaceuticals, including anti-inflammatory agents and antifungal agents.
属性
IUPAC Name |
3-fluoro-5-(2-fluoro-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-2-3-13(15)12(4-8)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJNWQKKMGJAIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684167 |
Source


|
| Record name | 2',5-Difluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261979-02-5 |
Source


|
| Record name | 2',5-Difluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

